1-Azido-3-fluorobenzene
Overview
Description
1-Azido-3-fluorobenzene is an organic compound with the molecular formula C6H4FN3 and a molecular weight of 137.11 g/mol . It is a member of the azide family, characterized by the presence of an azido group (-N3) attached to a fluorobenzene ring. This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry .
Preparation Methods
1-Azido-3-fluorobenzene can be synthesized through various methods. One common synthetic route involves the diazotization of 3-fluoroaniline followed by a reaction with sodium azide . The reaction conditions typically include maintaining low temperatures to ensure the stability of the diazonium intermediate. Industrial production methods may involve similar processes but on a larger scale, with additional steps to purify the final product .
Chemical Reactions Analysis
1-Azido-3-fluorobenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines or alcohols, under appropriate conditions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, forming triazoles when reacted with alkynes.
Common reagents used in these reactions include sodium azide, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Azido-3-fluorobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-azido-3-fluorobenzene involves its ability to undergo various chemical transformations due to the presence of the azido group. This group can participate in cycloaddition reactions, forming stable triazole rings, which are important in many biological and chemical processes . The molecular targets and pathways involved depend on the specific application and the nature of the reaction it undergoes .
Comparison with Similar Compounds
1-Azido-3-fluorobenzene can be compared with other azido-substituted benzene derivatives, such as 1-azido-4-fluorobenzene and 1-azido-2-fluorobenzene. These compounds share similar reactivity due to the presence of the azido group but differ in their substitution patterns on the benzene ring, which can influence their chemical behavior and applications . The unique positioning of the azido and fluoro groups in this compound makes it particularly useful in specific synthetic and research applications .
Properties
IUPAC Name |
1-azido-3-fluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FN3/c7-5-2-1-3-6(4-5)9-10-8/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQFLRDDKIIPOFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60396779 | |
Record name | 1-azido-3-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60396779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3296-03-5 | |
Record name | 1-azido-3-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60396779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Azido-3-fluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.